molecular formula C14H24ClNO B6164852 4-amino-2,6-di-tert-butylphenol hydrochloride CAS No. 54034-16-1

4-amino-2,6-di-tert-butylphenol hydrochloride

Cat. No.: B6164852
CAS No.: 54034-16-1
M. Wt: 257.8
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2,6-di-tert-butylphenol hydrochloride is an organic compound with the molecular formula C14H24ClNO. It is a derivative of phenol, where the phenolic hydrogen is replaced by an amino group and two tert-butyl groups are attached to the ortho positions relative to the hydroxyl group. This compound is known for its antioxidant properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,6-di-tert-butylphenol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-amino-2,6-di-tert-butylphenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-amino-2,6-di-tert-butylphenol hydrochloride involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. It also inhibits the activity of respiratory enzymes and protein biosynthesis in cancer cells, contributing to its potential anti-tumoral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2,6-di-tert-butylphenol hydrochloride is unique due to the presence of both amino and tert-butyl groups, which enhance its antioxidant properties and biological activity. The combination of these functional groups makes it a versatile compound for various scientific research applications .

Properties

CAS No.

54034-16-1

Molecular Formula

C14H24ClNO

Molecular Weight

257.8

Purity

95

Origin of Product

United States

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